Methyl 3-methylidene-4-oxopentanoate

Catalog No.
S15327927
CAS No.
6277-50-5
M.F
C7H10O3
M. Wt
142.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-methylidene-4-oxopentanoate

CAS Number

6277-50-5

Product Name

Methyl 3-methylidene-4-oxopentanoate

IUPAC Name

methyl 3-methylidene-4-oxopentanoate

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

InChI

InChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h1,4H2,2-3H3

InChI Key

OAXSVIVTXLIFDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)CC(=O)OC

Methyl 3-methylidene-4-oxopentanoate is an organic compound characterized by its unique structure and functional groups. It belongs to the class of β-keto esters, which are notable for their reactivity in various chemical transformations. The molecular formula for methyl 3-methylidene-4-oxopentanoate is C7H12O3C_7H_{12}O_3, and its molecular weight is approximately 144.17g/mol144.17\,g/mol . The compound features a methylidene group, which contributes to its reactivity, particularly in condensation reactions.

, including:

  • Condensation Reactions: This compound can undergo aldol condensation due to the presence of both a carbonyl and a methylidene group, leading to the formation of larger β-keto compounds.
  • Reduction: The carbonyl group can be reduced to yield corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation: Under oxidative conditions, the compound may be converted into carboxylic acids or other oxidized derivatives.
  • Substitution Reactions: The methylidene group can be substituted with various nucleophiles, leading to diverse derivatives .

The synthesis of methyl 3-methylidene-4-oxopentanoate typically involves:

  • Starting Materials: Common precursors include acetoacetic ester and aldehydes or ketones.
  • Reaction Conditions: The synthesis often employs base-catalyzed condensation reactions under reflux conditions to ensure complete reaction and high yields.
  • Isolation: Following the reaction, products are usually purified through recrystallization or chromatography techniques .

For example, one method involves reacting acetoacetic ester with an appropriate aldehyde in the presence of a base such as sodium ethoxide .

Methyl 3-methylidene-4-oxopentanoate has potential applications in several fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its potential biological activity, it is explored for use in drug development.
  • Agriculture: Compounds with similar structures have been investigated for their pesticidal properties

    Methyl 3-methylidene-4-oxopentanoate shares structural similarities with several other compounds in the β-keto ester family. Here are some comparable compounds:

    Compound NameMolecular FormulaUnique Features
    Methyl 3-acetyl-4-oxopentanoateC7H12O3C_7H_{12}O_3Contains an acetyl group instead of a methylidene
    Ethyl 2-acetyl-3-oxobutanoateC8H14O3C_8H_{14}O_3Longer carbon chain; used in various syntheses
    Ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoateC15H17FO3C_{15}H_{17}FO_3Contains a fluorobenzyl group; explored for drug development

    Uniqueness: Methyl 3-methylidene-4-oxopentanoate is distinguished by its specific methylidene configuration, which enhances its reactivity compared to other β-keto esters. This unique feature allows it to participate in distinctive

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Exact Mass

142.062994177 g/mol

Monoisotopic Mass

142.062994177 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-11-2024

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